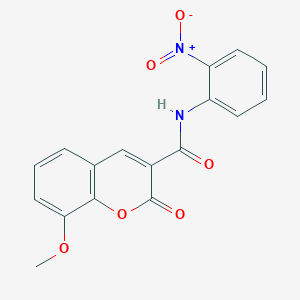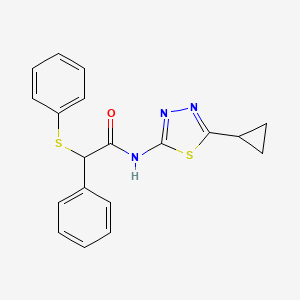![molecular formula C21H27N3O5S B4180380 N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4180380.png)
N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as compound X, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound was first synthesized in the early 2000s and has since been studied for its mechanism of action and potential physiological effects.
Wirkmechanismus
Compound X acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. By blocking the activity of the 5-HT1A receptor, N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X may modulate the release of serotonin in the brain, which may have implications for the treatment of mood disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X have been studied in animal models. Studies have shown that N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X can reduce anxiety-like behavior in mice, suggesting that it may have anxiolytic effects. Additionally, N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X has been shown to increase the activity of certain brain regions, which may have implications for the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X in lab experiments include its high purity and specificity for the 5-HT1A receptor. However, the limitations of using N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X. One direction is to study its potential applications in the treatment of mood disorders, such as depression and anxiety. Another direction is to investigate its potential as a tool for studying the role of the 5-HT1A receptor in the brain. Additionally, further research is needed to optimize the synthesis process of N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X to increase its yield and reduce its cost.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15-5-7-18(13-16(15)2)30(26,27)24-11-9-23(10-12-24)21(25)22-19-8-6-17(28-3)14-20(19)29-4/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBJGSXAKDAUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B4180303.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)

![3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)

![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)
![3,5-dimethyl-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-isoxazolecarboxamide](/img/structure/B4180369.png)




![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![[4-(2-furoylamino)phenyl]acetic acid](/img/structure/B4180401.png)